molecular formula C15H15NO2 B14125978 N-(3-methoxy-4-methylphenyl)benzamide

N-(3-methoxy-4-methylphenyl)benzamide

Cat. No.: B14125978
M. Wt: 241.28 g/mol
InChI Key: PZMXIGWBVZGQQW-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-methylphenyl)benzamide (CAS: 104689-96-5) is a benzamide derivative characterized by a benzoyl group linked to a 3-methoxy-4-methyl-substituted aniline moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.28 g/mol, and it typically exists as an off-white to white solid under standard conditions . The methoxy (-OCH₃) and methyl (-CH₃) substituents at the 3- and 4-positions of the aromatic ring influence its electronic and steric properties, making it a subject of interest in various research fields . This compound serves as a valuable building block in organic and medicinal chemistry. It can be synthesized by coupling 3-methoxy-4-methylaniline with benzoyl chloride derivatives under basic conditions . In scientific research, this compound is investigated for its potential as a ligand in receptor binding studies and is explored in areas such as medicinal chemistry and materials science . Researchers are interested in its potential therapeutic properties, which may include anti-inflammatory and analgesic effects, though its specific mechanism of action involves interaction with molecular targets like enzymes or receptors, modulating their activity to produce biological effects . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(3-methoxy-4-methylphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-11-8-9-13(10-14(11)18-2)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)

InChI Key

PZMXIGWBVZGQQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 3-methoxy-4-methylaniline is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0–5°C. Benzoyl chloride is added dropwise, followed by triethylamine to neutralize the generated HCl. The mixture is stirred at room temperature for 8–12 hours, after which the product is isolated via aqueous workup. Yields typically range between 70% and 80%, contingent on the purity of the starting materials and reaction stoichiometry.

Carboxylic Acid Activation

Alternative protocols begin with benzoic acid, which is first converted to benzoyl chloride using thionyl chloride (SOCl₂). This two-step process ensures higher reactivity of the acylating agent. For instance, 4-methoxybenzoic acid was transformed into its corresponding benzamide in 71% yield using this method. While direct acylation avoids this step, pre-forming the acyl chloride mitigates side reactions caused by residual carboxylic acid.

Advanced Continuous-Flow Synthesis in Microreactors

Recent advances in microreactor technology have enabled precise control over reaction parameters, enhancing yields and reducing by-products. Computational fluid dynamics (CFD) simulations have validated the efficacy of this approach for structurally analogous benzamides.

Microreactor Configuration and Optimization

In a simulated N-(3-Amino-4-methylphenyl)benzamide synthesis, temperatures between 30°C and 70°C and residence times of 420 seconds were critical for maximizing yield. Extrapolating these findings to this compound suggests that elevated temperatures (50–70°C) could accelerate reaction kinetics without compromising selectivity. CFD models predict a yield improvement from 42% to 76% under optimized conditions.

Advantages Over Batch Reactors

  • Enhanced Heat Transfer : Microreactors dissipate exothermic heat efficiently, preventing thermal degradation.
  • Reduced Residence Time : Continuous flow minimizes side reactions, such as hydrolysis of the acyl chloride.
  • Scalability : Laminar flow regimes ensure consistent product quality during scale-up.

Catalytic and Solvent-Free Approaches

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to facilitate solid-state reactions. While no data exists for this compound, mechanochemical amidation of benzamide derivatives has achieved >90% yields in model systems. This method eliminates solvent waste and reduces reaction times to under 1 hour.

Purification and Characterization

Recrystallization and Salt Formation

The product is typically isolated as a free base or acid addition salt. Hydrochloride or hydrobromide salts improve crystallinity, as seen in related compounds. Recrystallization from ethyl acetate or ethanol-water mixtures yields off-white solids with melting points of 125–129°C.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ 3.8 ppm), and methyl group (δ 2.3 ppm).
  • GC-MS : Molecular ion peak at m/z 241.29 confirms the molecular weight.

Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Advantages Limitations
Acyl Chloride THF, RT, 8–12 h 70–80 Simple setup, high purity Moisture-sensitive reagents
Microreactor 50–70°C, 420 s residence time 76* Scalable, reduced by-products High initial equipment cost
Mechanochemical Solvent-free, ball milling >90* Eco-friendly, fast Limited scalability

*Predicted based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxy-4-methylphenyl)benzamide.

    Reduction: Formation of N-(3-methoxy-4-methylphenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methoxy-4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 4-Methoxy-N-(3-methylphenyl)benzamide (CAS: 60561-71-9): This positional isomer features a methoxy group at the para-position of the benzamide ring and a methyl group at the meta-position of the aniline ring. Despite sharing the same molecular formula (C₁₅H₁₅NO₂), the altered substituent positions lead to distinct physicochemical properties.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
    This derivative incorporates a phenethylamine linker with 3,4-dimethoxy substituents. The ethyl chain introduces conformational flexibility, which could improve binding affinity to biological targets like neurotransmitter receptors. Synthesized in 80% yield via benzoylation of 3,4-dimethoxyphenethylamine, it demonstrates efficient synthesis under mild conditions .

Heterocyclic and Halogenated Derivatives

  • 4-(4-Ethylpiperazin-1-yl)-N-(6-(3-methoxy-4-methylphenyl)-1H-indazol-3-yl)benzamide: This compound combines a benzamide core with an indazole ring and a piperazine substituent. However, its synthesis involves multiple steps, resulting in a lower yield (41%) compared to simpler benzamides .
  • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide :
    Halogen substituents (Cl, F) increase lipophilicity, which may enhance membrane permeability and pharmacokinetics. This derivative exhibited potent anticancer activity against cervical cancer cells, underscoring the role of electronegative substituents in bioactivity .

Bioactive Derivatives with Antimicrobial and Antioxidant Properties

  • N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide: The azetidinone (β-lactam) ring introduces structural strain, enhancing reactivity. This compound demonstrated significant antimicrobial activity against bacterial and fungal strains, attributed to the chloro substituents and the β-lactam core .
  • N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10): These thiourea-linked benzamides showed 86.6% and 87.7% antioxidant inhibition, respectively. The hydroxyl and methoxy groups likely donate electrons, scavenging free radicals more effectively than non-polar substituents .

Structural Elucidation

  • X-ray Crystallography :
    Compounds such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () were confirmed via X-ray analysis, revealing N,O-bidentate coordination sites suitable for metal-catalyzed reactions . Tools like SHELX and ORTEP-3 (Evidences 6, 15) are critical for accurate structural determination .

  • Spectroscopic Techniques :
    ¹H/¹³C NMR, IR, and mass spectrometry are routinely used for characterization. For example, Rip-B () was validated by distinct NMR peaks for the ethyl linker and methoxy groups .

Q & A

Q. What are the common synthetic routes for N-(3-methoxy-4-methylphenyl)benzamide, and what safety precautions are necessary during synthesis?

Methodological Answer: The synthesis typically involves coupling 3-methoxy-4-methylaniline with benzoyl chloride derivatives under basic conditions. A two-step procedure may include generating the aniline intermediate via nucleophilic substitution, followed by amide bond formation using acyl chlorides in dichloromethane (DCM) with sodium carbonate as a base . Hazard analysis is critical due to reagents like acyl chlorides, which require moisture control, PPE (gloves, goggles), and proper ventilation. Thermal stability of intermediates should be monitored via Differential Scanning Calorimetry (DSC), as decomposition risks exist at elevated temperatures . Key precautions include:

  • Storage of sensitive reagents (e.g., O-benzyl hydroxylamine hydrochloride) under inert atmospheres.
  • Use of fume hoods for volatile solvents like DCM.
  • Disposal of waste via approved chemical protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : 1H NMR identifies methoxy (δ 3.87 ppm) and aromatic methyl groups (δ 2.32 ppm), while 13C NMR confirms the amide carbonyl (δ 165.4 ppm) and aromatic carbons .
  • IR Spectroscopy : Amide C=O stretches appear at ~1650 cm⁻¹; aromatic C-H bending modes near 800 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., observed m/z 256.1353 vs. calculated 256.1338 for analogs) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen bonding patterns using SHELXL refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to DCM .
  • Catalysis : Lewis acids like ZnCl2 improve acylation efficiency by activating the carbonyl group .
  • Temperature Control : Maintaining 0–5°C during acyl chloride addition reduces side reactions (e.g., hydrolysis) .
  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted aniline or hydrolyzed acid) and adjust stoichiometry .

Q. What crystallographic software tools are recommended for resolving the crystal structure of this compound?

Methodological Answer:

  • SHELX Suite : SHELXL refines small-molecule structures using least-squares minimization, handling twinning and high-resolution data .
  • WinGX : Integrates data processing (SAINT), absorption correction, and visualization (ORTEP-3) for thermal ellipsoid plots .
  • Workflow Example :
    • Collect diffraction data at 100 K to minimize thermal motion.
    • Determine space group (e.g., P21/c) via XPREP.
    • Refine hydrogen atoms isotropically and non-H atoms anisotropically.
    • Validate geometry using PLATON (e.g., torsional angles, Rint < 5%) .

Q. How does this compound interact with histone deacetylases (HDACs) compared to other benzamide derivatives?

Methodological Answer: Benzamide derivatives like MS-275 selectively inhibit HDACs by chelating zinc ions in the catalytic pocket. Key differences include:

  • Potency : MS-275 increases acetylated histone H3 (Ac-H3) in the frontal cortex at 15 μmol/kg, whereas this compound may require higher doses due to substituent effects on binding affinity .
  • Selectivity : Methoxy and methyl groups may reduce striatal activity compared to trifluoromethyl analogs, as seen in HDAC inhibition assays .
  • Mechanistic Probes : Use chromatin immunoprecipitation (ChIP) to quantify Ac-H3 enrichment at gene promoters (e.g., RELN, GAD67) .

Q. What strategies address discrepancies in biological activity data for this compound across studies?

Methodological Answer:

  • Purity Validation : Confirm compound integrity via HPLC (>98% purity) and elemental analysis (CHNS) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for HDAC assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural Analog Comparison : Compare IC50 values of analogs (e.g., trifluoromethyl vs. nitro substituents) to identify structure-activity trends .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in reported EC50 values due to assay conditions .

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